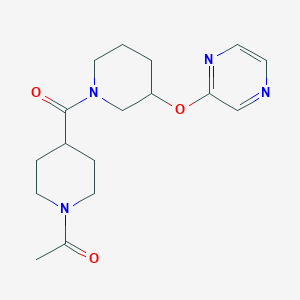

1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

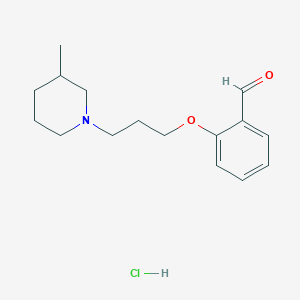

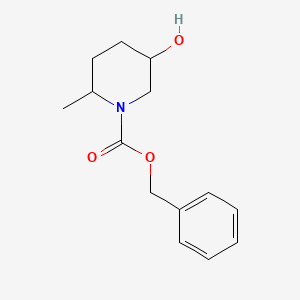

The synthesis of compounds related to 1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone involves multi-step chemical reactions that are carefully designed to yield the desired product. In the context of similar compounds, a series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines was synthesized and evaluated for their antiallergy activity. The synthesis process included the formation of a piperidine derivative followed by the introduction of an aryloxypropyl group. One of the potent analogues synthesized was 1-[4-[3-[4-[bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl] propoxy]-3-methoxyphenyl]ethanone, which showed significant antiallergic activity in the passive foot anaphylaxis assay . Additionally, a robust three-step synthesis was reported for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, which involved nucleophilic aromatic substitution, hydrogenation, and iodination steps .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds structurally related to this compound have been investigated both experimentally and theoretically. For instance, the optimized molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone was found to be in agreement with X-ray diffraction data. The stability of the molecule was attributed to hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis. The molecule's reactivity was further assessed through HOMO and LUMO analysis, which helped in understanding the charge transfer within the molecule. The Molecular Electrostatic Potential (MEP) analysis indicated that the negative charge is predominantly located over the carbonyl group, making it the most reactive part of the molecule .

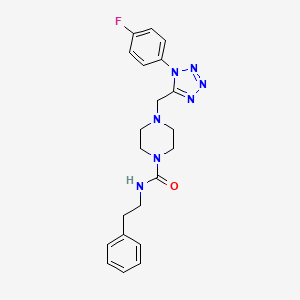

Chemical Reactions Analysis

The chemical reactivity of compounds like this compound can be inferred from the reactivity of similar molecules. The carbonyl group, due to its electronegativity, is often the site for nucleophilic attack, which is a common reaction in the synthesis of such compounds. The presence of substituents such as fluorine atoms can significantly affect the reactivity and binding properties of the molecule, as seen in molecular docking studies where the fluorine atom attached to the benzene ring and the ethanone group attached to the pyrazoline ring were crucial for binding. These substituents may confer inhibitory activity against target proteins, suggesting potential anti-neoplastic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound are influenced by their molecular structure. The first hyperpolarizability of such compounds is calculated to assess their potential role in nonlinear optics, indicating their application in advanced materials science. The molecular docking studies suggest that specific structural features are essential for the interaction with biological targets, which can be exploited in the design of therapeutic agents. The synthesis and structural analysis of these compounds provide valuable insights into their potential applications in medicinal chemistry and materials science .

Scientific Research Applications

Hydrogen-Bonding Patterns and Structural Analysis

- Studies on compounds with similar structural motifs to 1-(4-(3-(Pyrazin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone highlight the significance of hydrogen-bonding patterns in determining the crystal structures of enaminones. These patterns facilitate the formation of bifurcated intra- and intermolecular hydrogen bonds, leading to distinct molecular assemblies in the solid state, which are crucial for understanding the physicochemical properties and reactivity of such compounds (Balderson et al., 2007).

Synthesis and Pharmacological Applications

- The synthesis and evaluation of a new series of pyrazoles, leading to the identification of σ1 receptor antagonists for pain management, exemplify the pharmaceutical relevance of structurally complex molecules. These compounds, including ones structurally related to this compound, show promise in the treatment of pain due to their high metabolic stability, solubility, and significant pharmacokinetic profiles (Díaz et al., 2020).

Antiviral Activity

- Research on derivatives of similar compounds reveals their potential antiviral activities. The structural modification and synthesis of specific heterocyclic compounds based on pyrazine scaffolds have shown cytotoxicity against various viral pathogens, highlighting the therapeutic potential of these molecules in developing new antiviral drugs (Attaby et al., 2006).

Antibacterial Activity

- The microwave-assisted synthesis of compounds containing the piperidine moiety, analogous to the target molecule, and their subsequent screening for antibacterial activity demonstrate the role of such compounds in the development of new antibacterial agents. This research underscores the importance of structural diversity in the synthesis of compounds with potential medicinal applications (Merugu et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likePhosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentrations of cyclic nucleotides.

Mode of Action

This could result in alterations in the levels of cyclic nucleotides within the cell, thereby affecting signal transduction .

Biochemical Pathways

These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds have shown good in vivo target occupancy and efficacy in preclinical species . These properties are crucial for the bioavailability of the compound.

Result of Action

Based on the potential targets and pathways, it might lead to changes in cellular processes such as cell proliferation, differentiation, and apoptosis .

properties

IUPAC Name |

1-[4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-13(22)20-9-4-14(5-10-20)17(23)21-8-2-3-15(12-21)24-16-11-18-6-7-19-16/h6-7,11,14-15H,2-5,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWYVFXWDYQDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B3006938.png)

![6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B3006944.png)

![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)